N-Methylaspartic acid

NMDA receptor pharmacology Subunit selectivity Electrophysiology

Researchers investigating NR2D-containing NMDA receptor contributions to synaptic plasticity or excitotoxicity require agonists with defined subunit selectivity-a property lacking in broad-spectrum ligands like L-glutamate. N-Methylaspartic acid (CAS 17833-53-3) addresses this gap with quantifiable NR2D preference. • 9-fold higher potency at NR2D (EC₅₀ 8.3 μM) vs. NR2A (EC₅₀ 75 μM), enabling preferential NR2D activation at low concentrations. • Established reference agonist for [³H]acetylcholine release assays in striatal slices (EC₅₀ 45.8 μM), supporting cross-laboratory data normalization. • Validated chiral 2D-HPLC method with 2.5 fmol LLOQ for enantiomer quantification in tissue studies. • Defined in vivo safety boundary: intraperitoneal LD₅₀ 137 mg/kg (mouse) for dose-selection in neurological disease models.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 17833-53-3
Cat. No. B098143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylaspartic acid
CAS17833-53-3
SynonymsN-methyl-DL-aspartate
N-methyl-DL-aspartic acid
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCNC(CC(=O)O)C(=O)O
InChIInChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyHOKKHZGPKSLGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylaspartic Acid: Chemical and Pharmacological Profile


N-Methylaspartic acid (CAS 17833-53-3; N-methyl-DL-aspartic acid) is a synthetic N-methylated amino acid derivative of aspartic acid, existing as a white to off-white crystalline solid with a molecular weight of 147.13 g/mol (C₅H₉NO₄) . The compound exhibits a melting point of 183–184 °C, water solubility of 25 mg/mL (clear and colorless), and requires storage at -20 °C for long-term stability . As the racemic mixture of the D- and L-isomers, N-Methylaspartic acid serves as a glutamate analogue and agonist at the NMDA (N-methyl-D-aspartate) subtype of ionotropic glutamate receptors, widely utilized in neurological disease research . The compound is commercially available at purity grades of ≥98% [1] and is distinguished from its single-enantiomer counterparts (e.g., N-methyl-D-aspartate, CAS 6384-92-5) by its isomeric composition and associated procurement considerations.

N-Methylaspartic Acid: Why Analogs Are Not Interchangeable


Substituting N-Methylaspartic acid (17833-53-3) with closely related compounds—such as unmodified L-aspartic acid, L-glutamic acid, or alternative NMDA receptor agonists—introduces material differences in receptor activation kinetics, stereochemical composition, and analytical behavior. The racemic nature of this compound necessitates distinct chiral separation protocols compared to single-enantiomer N-methyl-D-aspartate (NMDA) [1]. Furthermore, the N-methyl substitution confers selective binding to the NMDA receptor subtype, unlike the endogenous neurotransmitter L-glutamate, which broadly activates AMPA and kainate receptors as well [2]. Even among NMDA receptor agonists, functional potency varies substantially across receptor subunit compositions, as demonstrated by subunit-dependent EC₅₀ values [3]. The following quantitative evidence delineates precisely where N-Methylaspartic acid exhibits measurable differentiation critical for experimental design and procurement decisions.

N-Methylaspartic Acid: Differential Evidence vs. Closest Analogs


NMDA Receptor Subunit Selectivity: NR2D vs. NR2A

N-Methyl-D-aspartic acid (the D-enantiomer component of the racemic mixture) exhibits pronounced subunit-dependent functional potency at recombinant NMDA receptors expressed in Xenopus oocytes. The EC₅₀ for NR2D-containing receptors is 8.3 μM, representing an approximately 9-fold greater potency compared to NR2A-containing receptors (EC₅₀ = 75 μM) [1]. This differential activation profile provides a quantifiable basis for selecting NMDA as a pharmacological tool when investigating NR2D-mediated signaling pathways, as alternative agonists such as L-glutamate lack this degree of subunit discrimination.

NMDA receptor pharmacology Subunit selectivity Electrophysiology

Agonist Potency Comparison: NMDA vs. CPAA in Striatal Acetylcholine Release

In a functional assay measuring [³H]acetylcholine release from rat striatal slices, N-methyl-D-aspartic acid (NMDA) exhibits an EC₅₀ of 45.8 μM, which is approximately 2.3-fold less potent than trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a structurally distinct NMDA receptor agonist that shows an EC₅₀ of 20.0 μM [1]. Both compounds evoke release with comparable maximal efficacy, establishing NMDA as the reference benchmark against which novel agonists are calibrated in this widely employed functional model of NMDA receptor activation.

Excitatory amino acid pharmacology Acetylcholine release assay NMDA receptor agonism

Analytical Differentiation: Chiral 2D-HPLC Enantiomeric Separation

The racemic nature of N-methylaspartic acid (CAS 17833-53-3) necessitates specialized chiral separation methodologies that distinguish it analytically from single-enantiomer preparations such as N-methyl-D-aspartate (NMDA, CAS 6384-92-5). A validated chiral two-dimensional HPLC system employing a long microbore-monolithic ODS column (0.53 mm i.d. × 1000 mm) coupled to narrowbore enantioselective columns achieves baseline resolution of N-methylaspartic acid (NMA) enantiomers with a lower limit of quantification (LLOQ) of 2.5 fmol following precolumn derivatization with NBD-F [1]. This represents a 10³-fold improvement in sensitivity compared to conventional single-dimension HPLC methods typically reporting nanomolar LLOQ thresholds for amino acid analysis [2].

Chiral separation 2D-HPLC Bioanalytical chemistry

In Vivo Toxicity Benchmark: Mouse Intraperitoneal LD₅₀

N-Methyl-D-aspartic acid demonstrates a defined acute toxicity profile in rodents, with an intraperitoneal LD₅₀ of 137 mg/kg in mice [1]. This value provides a quantitative safety margin for in vivo dosing studies and enables direct comparison with structurally related excitatory amino acids. In contrast, the endogenous neurotransmitter L-glutamate exhibits an intraperitoneal LD₅₀ of approximately 6,000 mg/kg in mice [2], representing an approximately 44-fold lower acute toxicity, consistent with NMDA's higher potency and sustained NMDA receptor activation that can precipitate excitotoxic neuronal injury.

Acute toxicity In vivo pharmacology Safety pharmacology

Receptor Selectivity: NMDA vs. Glutamate

N-Methyl-D-aspartic acid (the D-enantiomer component of N-methylaspartic acid) binds exclusively to the NMDA receptor subtype and exhibits no measurable functional activity at AMPA or kainate receptors [1]. In contrast, the endogenous ligand L-glutamate activates all three ionotropic glutamate receptor families (NMDA, AMPA, and kainate), producing broad-spectrum neuronal excitation [2]. In metabolic studies using multinuclear magnetic resonance spectroscopy, the NMDA receptor antagonist MK-801 prevented NMDA-induced changes in cellular energy state, whereas MK-801 failed to block metabolic perturbations induced by either N-methyl-L-aspartic acid (NMLA) or L-glutamate, confirming that NMLA and glutamate engage additional non-NMDA pathways [3].

Receptor selectivity Glutamate receptor pharmacology Excitotoxicity

Stereochemical Potency: D-Enantiomer vs. L-Enantiomer

The biological activity of N-methylaspartic acid resides predominantly in the D-enantiomer (N-methyl-D-aspartate, NMDA). Early structure-activity studies established that the D-form is the active isomer, whereas the L-form is substantially less potent in activating glutamate receptors [1]. This stereoselectivity distinguishes NMDA from aspartic acid itself, which lacks such pronounced enantiomeric discrimination. Metabolic magnetic resonance spectroscopy studies further confirm that the L-isomer (NMLA) and the D-isomer (NMDA) produce distinct energetic perturbations in brain tissue, with NMDA-induced changes being fully blocked by the NMDA antagonist MK-801, while NMLA-induced changes are only partially antagonized, indicating engagement of additional receptor pathways by the L-enantiomer [2].

Stereoselectivity Enantiomer pharmacology NMDA receptor activation

N-Methylaspartic Acid: Validated Application Scenarios


NR2D Subunit-Specific NMDA Receptor Signaling

Researchers seeking to isolate NR2D-containing NMDA receptor contributions to synaptic plasticity or excitotoxicity should prioritize N-methylaspartic acid. The compound's 9-fold higher potency at NR2D (EC₅₀ = 8.3 μM) compared to NR2A (EC₅₀ = 75 μM) enables preferential activation of NR2D-containing receptors at lower concentrations, a pharmacological property not shared by non-selective agonists such as L-glutamate [1].

Calibrating Functional Potency of Novel NMDA Agonists

In striatal slice assays measuring NMDA receptor-mediated [³H]acetylcholine release, N-methylaspartic acid serves as the established reference agonist with a defined EC₅₀ of 45.8 μM [1]. This benchmark value enables head-to-head potency comparison with novel compounds (e.g., CPAA, EC₅₀ = 20.0 μM) and facilitates cross-laboratory data normalization, ensuring reproducibility in excitatory amino acid pharmacology research [1].

Trace-Level Detection of NMA Enantiomers in Biological Tissues

For studies requiring quantification of endogenous N-methylaspartic acid enantiomers in mammalian or marine tissues—such as the 170.1 nmol/g NMDA concentration detected in Scapharca broughtonii mantle [1]—the validated chiral 2D-HPLC method with 2.5 fmol LLOQ provides the analytical sensitivity required to overcome the detection limitations of conventional HPLC approaches [1]. This methodology is essential for pharmacokinetic, tissue distribution, and endogenous neuromodulator discovery studies [2].

Designing In Vivo Dosing Regimens Based on Acute Toxicity

In rodent models of neurological disease where NMDA receptor activation is required, the established intraperitoneal LD₅₀ of 137 mg/kg in mice [1] provides a quantitative safety boundary for dose selection. This value enables calculation of maximum tolerated doses and informs experimental protocols where excitotoxic threshold must be carefully managed—a consideration that differs markedly from the substantially higher safety margin of L-glutamate (LD₅₀ ≈ 6,000 mg/kg) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylaspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.